1-(3,3-Diethoxypropoxy)-2-fluorobenzene
Overview
Description
1-(3,3-Diethoxypropoxy)-2-fluorobenzene is a chemical compound belonging to the family of fluoroaromatic compounds. It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a 3,3-diethoxypropoxy group. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-diethoxy-1-propanol, which is a key intermediate.
Reaction Conditions: The reaction conditions for the synthesis of 3,3-diethoxy-1-propanol involve maintaining a controlled temperature and using appropriate catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(3,3-Diethoxypropoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common for this compound, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3,3-Diethoxypropoxy)-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxypropoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
1-(3,3-Diethoxypropoxy)-2-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:
3,3-Diethoxy-1-propanol: This compound is a key intermediate in the synthesis of this compound and shares similar chemical properties.
2,2-Diethoxyethanol: Another related compound, used in similar synthetic applications.
Glycidyl propargyl ether: This compound is used in the synthesis of various organic molecules and shares some functional similarities.
Properties
IUPAC Name |
1-(3,3-diethoxypropoxy)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-8-6-5-7-11(12)14/h5-8,13H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPXCDJAOREKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=CC=C1F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264802 | |
Record name | Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-87-9 | |
Record name | Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.